

An In-depth Technical Guide to S-Phenyl Thioacetate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *S-Phenyl thioacetate*

Cat. No.: B1202374

[Get Quote](#)

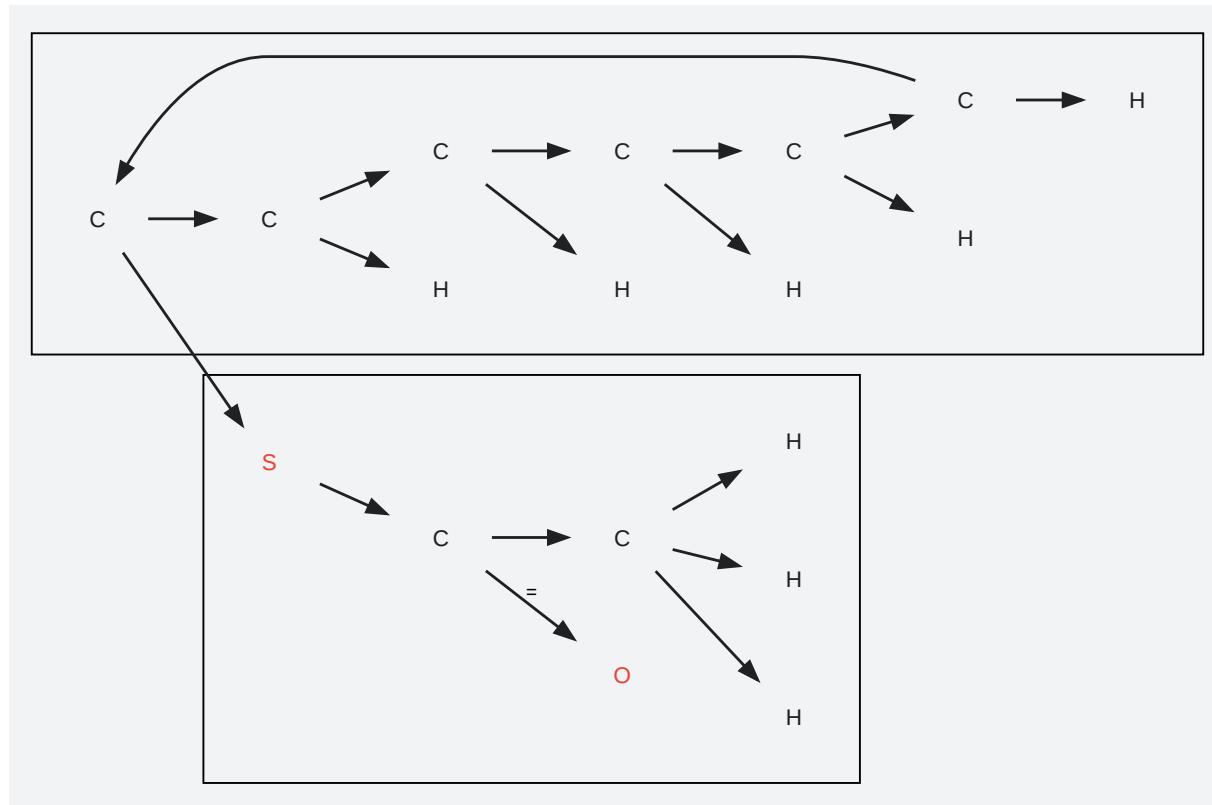
For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Phenyl thioacetate, a thioester compound, serves as a valuable reagent in organic synthesis and as a substrate in biochemical assays. Its unique reactivity, characterized by the thioester linkage, makes it a subject of interest for studying reaction mechanisms and enzyme kinetics. This technical guide provides a comprehensive overview of the core chemical properties and structural features of **S-Phenyl thioacetate**, presented with clarity and detail for the scientific community.

Chemical Properties

S-Phenyl thioacetate is a colorless to pale yellow liquid with a distinct odor.^[1] It is sparingly soluble in water but demonstrates good solubility in organic solvents.^{[1][2]} The compound is known to be susceptible to hydrolysis and nucleophilic attack, a key aspect of its chemical reactivity.^[1]


Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **S-Phenyl thioacetate**.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₈ OS	[2][3]
Molecular Weight	152.21 g/mol	[3]
Boiling Point	99-100 °C at 6 mmHg	
Density	1.124 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.57	
Flash Point	79 °C (closed cup)	
Storage Temperature	2-8°C	

Chemical Structure

The structure of **S-Phenyl thioacetate** features a phenyl group attached to a sulfur atom, which is in turn bonded to an acetyl group. This arrangement constitutes a thioester functional group. Computational studies using density functional theory (DFT) have identified two conformers: a more stable syn form, where the carbonyl group is on the same side as the phenyl ring, and an anti form.[4] The energy difference between these conformers is approximately 1.63 kcal/mol.[4]

[Click to download full resolution via product page](#)

Caption: Chemical structure of **S-Phenyl thioacetate**.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **S-Phenyl thioacetate**.

¹H NMR Spectroscopy

The proton NMR spectrum of **S-Phenyl thioacetate** exhibits characteristic signals for the aromatic protons of the phenyl group and the methyl protons of the acetyl group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.4	m	5H	Aromatic protons (C ₆ H ₅)
~2.4	s	3H	Methyl protons (-COCH ₃)

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. The values presented are typical.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~196	Carbonyl carbon (C=O)
~134	Aromatic carbon (C-S)
~129	Aromatic carbons (ortho, meta)
~128	Aromatic carbon (para)
~30	Methyl carbon (-CH ₃)

Note: These are approximate chemical shifts. For precise assignments, 2D NMR techniques are recommended.

Infrared (IR) Spectroscopy

The IR spectrum of **S-Phenyl thioacetate** shows characteristic absorption bands for its functional groups.^[5] A detailed analysis based on DFT calculations has been performed to assign the vibrational frequencies.^[4]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Weak	Aromatic C-H stretch
~1710	Strong	C=O stretch (thioester)
~1580, 1480, 1440	Medium-Weak	Aromatic C=C stretches
~1120	Strong	C-S stretch
~960	Medium	C-C stretch

Mass Spectrometry

The mass spectrum of **S-Phenyl thioacetate** provides information about its molecular weight and fragmentation pattern.

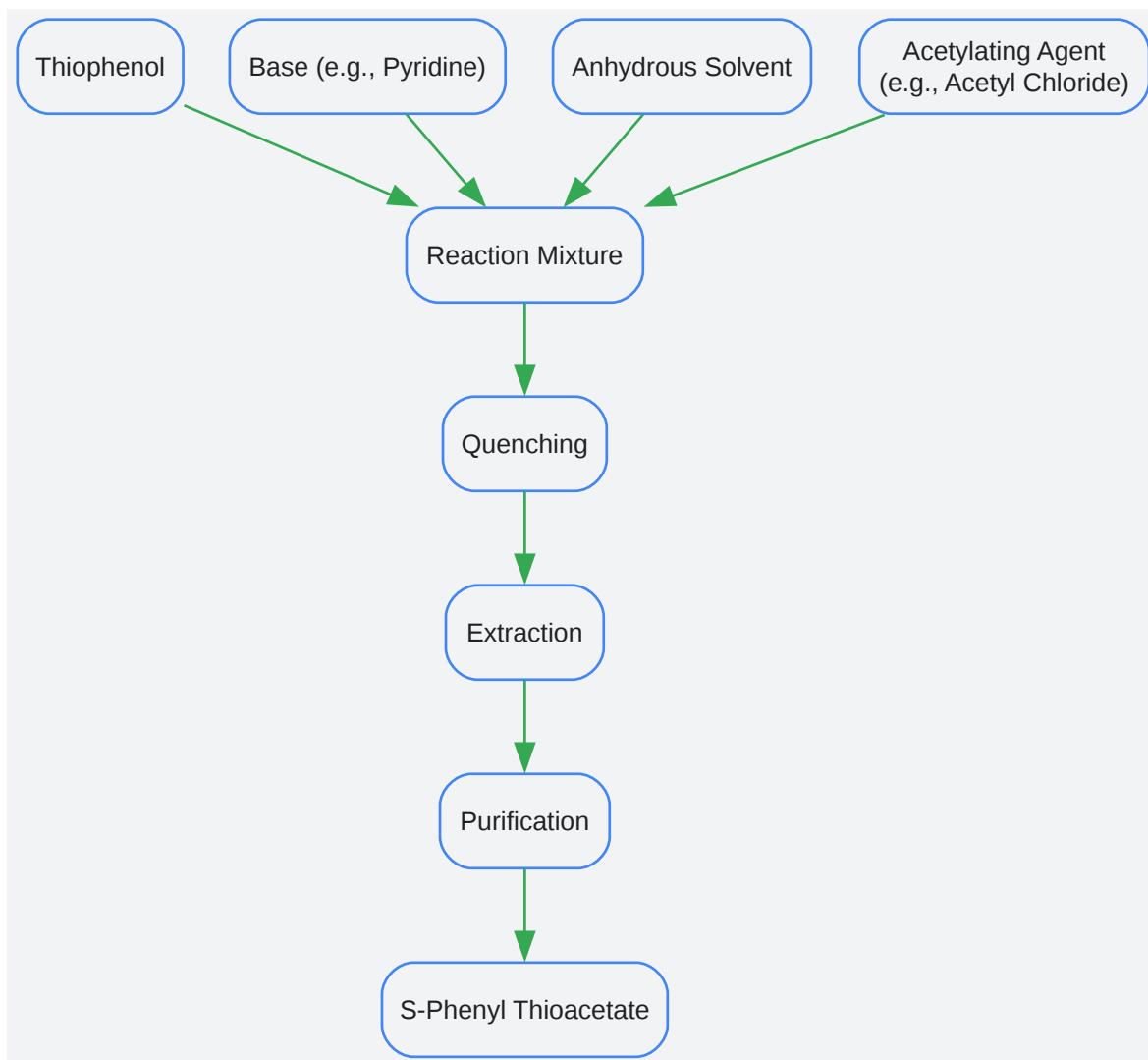
m/z	Relative Intensity	Possible Fragment Ion
152	M ⁺	[C ₈ H ₈ OS] ⁺ (Molecular ion)
110	[C ₆ H ₅ S] ⁺	
77	[C ₆ H ₅] ⁺	
43	Base Peak	[CH ₃ CO] ⁺

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **S-Phenyl thioacetate** was not found in the immediate search, general methods for the synthesis of thioesters are well-established.

General Synthesis of S-Aryl Thioacetates

A common method for the synthesis of S-aryl thioacetates involves the acylation of a corresponding thiophenol with an acylating agent such as acetyl chloride or acetic anhydride.


Materials:

- Thiophenol

- Acetyl chloride or Acetic anhydride
- A suitable base (e.g., pyridine or triethylamine)
- Anhydrous solvent (e.g., dichloromethane or diethyl ether)

Procedure (General Outline):

- Dissolve thiophenol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add a suitable base to the solution.
- Cool the mixture in an ice bath.
- Slowly add the acetylating agent (acetyl chloride or acetic anhydride) to the cooled solution.
- Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water or a dilute aqueous acid solution.
- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), and filter.
- Remove the solvent under reduced pressure.
- Purify the crude product by distillation or column chromatography.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **S-Phenyl thioacetate**.

Reactivity and Analysis

S-Phenyl thioacetate is a useful substrate for measuring the activity of esterases.^[6] Its hydrolysis can be monitored spectrophotometrically. The reactivity of thioesters with various nucleophiles has been studied, highlighting their susceptibility to nucleophilic acyl substitution.

General Protocol for Hydrolysis Study:

- Prepare a stock solution of **S-Phenyl thioacetate** in a suitable organic solvent (e.g., acetonitrile).

- Prepare buffer solutions at various pH values.
- Initiate the hydrolysis reaction by adding a small aliquot of the **S-Phenyl thioacetate** stock solution to the buffer.
- Monitor the reaction progress by observing the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer.
- The rate of hydrolysis can be determined by analyzing the kinetic data.

Biological Activity

Currently, there is no specific information available linking **S-Phenyl thioacetate** to a defined signaling pathway. Its primary use in a biological context is as a substrate for enzymatic assays, particularly for esterases.^[6]

Conclusion

S-Phenyl thioacetate is a well-characterized compound with established chemical and physical properties. Its synthesis is achievable through standard organic chemistry methods, and its reactivity makes it a valuable tool for both synthetic and analytical applications. The spectroscopic data provide a clear signature for its identification and structural elucidation. This guide serves as a foundational resource for researchers and professionals working with this versatile thioester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Density functional theory calculations of structure, FT-IR and Raman spectra of S-phenyl thioacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-PHENYL THIOACETATE(934-87-2) 13C NMR spectrum [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]

- 4. bocsci.com [bocsci.com]
- 5. S-PHENYL THIOACETATE(934-87-2) IR Spectrum [chemicalbook.com]
- 6. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to S-Phenyl Thioacetate: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1202374#s-phenyl-thioacetate-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com